4-Ethyloctanoic acid 1,2-13C2

LC-MS/MS bioanalysis quantitative bias internal standard selection

4-Ethyloctanoic acid 1,2-13C2 is a stable isotope-labeled analog of 4-ethyloctanoic acid, a branched medium-chain fatty acid (C10H20O2; unlabeled MW 172.26 g/mol ) classified as a volatile branched-chain fatty acid (vBCFA) with a naturally occurring abundance in ruminant tissues. The 1,2-13C2 isotopologue (labeled MW ~174.25 g/mol) incorporates two 13C atoms at the carboxyl carbon positions, providing a nominal +2 Da mass shift from the unlabeled species for mass spectrometric differentiation.

Molecular Formula C10H20O2
Molecular Weight 174.25
Cat. No. B1164985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyloctanoic acid 1,2-13C2
Synonyms4-Ethyloctanoic acid 1,2-13C2
Molecular FormulaC10H20O2
Molecular Weight174.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyloctanoic Acid 1,2-13C2: Analytical Reference Standard for Fatty Acid Quantitation


4-Ethyloctanoic acid 1,2-13C2 is a stable isotope-labeled analog of 4-ethyloctanoic acid, a branched medium-chain fatty acid (C10H20O2; unlabeled MW 172.26 g/mol [1]) classified as a volatile branched-chain fatty acid (vBCFA) with a naturally occurring abundance in ruminant tissues [2]. The 1,2-13C2 isotopologue (labeled MW ~174.25 g/mol) incorporates two 13C atoms at the carboxyl carbon positions, providing a nominal +2 Da mass shift from the unlabeled species for mass spectrometric differentiation . As a 13C-labeled internal standard, it offers near-identical physicochemical properties to the native analyte—including extraction recovery, chromatographic retention, and ionization efficiency—enabling robust correction for sample preparation losses and matrix effects in quantitative LC-MS/MS and GC-MS workflows [3].

4-Ethyloctanoic Acid 1,2-13C2: Why Structural Analogs and Unlabeled Standards Fail Quantitative Rigor


Substituting 4-ethyloctanoic acid 1,2-13C2 with a structural analog internal standard (e.g., 4-methyloctanoic acid, nonanoic acid, or heptadecanoic acid) introduces systematic quantitation errors due to differential extraction recoveries, chromatographic retention shifts, and non-identical ionization responses in the mass spectrometer source [1]. Deuterium-labeled (2H) isotopologues, while isotopically distinct, suffer from documented limitations in fatty acid ESI-MS applications: deuterium-hydrogen exchange can occur during sample preparation, and 2H-labeled internal standards often exhibit chromatographic retention time shifts relative to the native analyte, impairing matrix effect compensation [2][3]. In a systematic comparison of deuterated versus 13C-labeled internal standards for urinary biomarkers, the deuterated internal standard produced a -38.4% quantitative bias relative to the 13C-labeled internal standard due to differential ion suppression that was not equally experienced by both species [4]. 13C labeling maintains co-elution fidelity and ionization behavior indistinguishable from the native analyte [1], making the 1,2-13C2 isotopologue the analytically rigorous selection for quantitative workflows where accuracy and precision are non-negotiable procurement criteria.

4-Ethyloctanoic Acid 1,2-13C2: Quantitative Differentiation Evidence Against Comparator Internal Standards


13C-Labeled vs. Deuterated Internal Standards: Reduction of Quantitative Bias in LC-ESI-MS/MS

In direct head-to-head LC-ESI-MS/MS method comparisons, 13C-labeled internal standards demonstrate superior quantitative accuracy versus deuterated (2H) internal standards due to chromatographic co-elution fidelity and matched matrix effect susceptibility. For 2-methylhippuric acid, the deuterated internal standard (2MHA-[2H7]) generated urinary concentration results that were on average 59.2% lower than those generated with the 13C-labeled internal standard (2MHA-[13C6]). Spike accuracy testing revealed that 2MHA-[2H7] produced a negatively biased result of −38.4% relative to the known spike concentration, whereas 2MHA-[13C6] exhibited no significant quantitative bias [1]. Post-column infusion experiments confirmed that ion suppression experienced by the native analyte and the 13C-IS was not equally experienced by the deuterated IS, directly explaining the observed negative bias [1]. While this direct comparison involves hippuric acid derivatives rather than 4-ethyloctanoic acid itself, the mechanistic basis—deuterium-induced chromatographic retention shifts in reversed-phase LC impairing matrix effect compensation—applies broadly across small molecule analytes in complex biological matrices [2].

LC-MS/MS bioanalysis quantitative bias internal standard selection fatty acid metabolites

Isotope Dilution GC-MS with 13C-Labeled Fatty Acid Internal Standards: Repeatability and Reproducibility Performance

Validation of isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) methods using 13C-labeled fatty acid internal standards demonstrates analytical performance metrics that define reference method capability. In a validated ID-GC/MS method for essential fatty acid quantitation in cereals and green vegetables, 13C-labeled fatty acids added as internal standards prior to sample preparation yielded repeatability and reproducibility within 2% relative standard deviation (RSD). The method achieved relative expanded uncertainties of 1–2% for cereal matrices and 2–4% for green vegetable matrices [1]. These performance characteristics are directly attributable to the use of 13C-labeled internal standards, which normalize for analyte losses throughout the entire sample preparation and analysis workflow, from extraction through derivatization and GC-MS detection [2].

ID-GC/MS fatty acid quantitation reference method repeatability

13C-Labeled vs. Deuterated Internal Standards: Chromatographic Co-Elution and Matrix Effect Compensation

The chromatographic retention time of a stable isotope-labeled internal standard relative to its native analyte is a critical determinant of matrix effect compensation. 13C-labeled internal standards co-elute with their native analytes with retention time differences typically <0.01 minutes, ensuring identical exposure to co-eluting matrix components that cause ion suppression or enhancement [1]. In contrast, deuterium-labeled internal standards exhibit measurable retention time shifts—particularly with increasing numbers of deuterium substitutions—due to differences in C-2H versus C-H bond polarizability affecting reversed-phase chromatographic interactions [1][2]. This retention time divergence causes the deuterated IS and native analyte to experience different matrix effect magnitudes, invalidating the fundamental assumption that the IS response ratio corrects for matrix-induced signal alterations [2]. For fatty acid metabolites analyzed by ESI-MS, Tokuoka et al. (2020) documented that deuterium-labeled internal standards exhibited complex MS response behavior in contaminant matrices, with ion suppression dependent on target analyte concentration—further complicating reliable quantitation [3].

LC-MS chromatographic retention matrix effect SIL-IS selection

4-Ethyloctanoic Acid Baseline Abundance in Ruminant Tissues: GC-MS Method Performance with Unlabeled Analyte

4-Ethyloctanoic acid (4-Et-8:0) is a key flavor-relevant volatile branched-chain fatty acid in sheep and goat tissues, with concentrations in subcutaneous adipose tissue ranging from 13–26 μg/g across three sheep breeds [1]. The GC-MS-SIM method developed for direct determination of this compound (as its methyl ester derivative) achieved a limit of quantification (LOQ) of 3.6–4.8 μg/g and a limit of detection (LOD) of 1.1–1.4 μg/g for 4-Et-8:0 without enrichment steps [1]. The flavor threshold of free 4-ethyloctanoic acid at pH 2 is 0.006 ppm, the lowest among related vBCFAs (4-methyloctanoic acid: 0.02 ppm; 4-methylnonanoic acid: 0.65 ppm), underscoring the analytical sensitivity required for reliable quantitation at flavor-relevant concentrations [1]. This established concentration range and method sensitivity context defines the quantitative baseline for which 4-ethyloctanoic acid 1,2-13C2 serves as the optimal internal standard.

vBCFA sheep adipose tissue GC-MS-SIM flavor compounds

Fatty Acid 13C-Labeled Standards: Precision in Isotopic Enrichment Measurements for Metabolic Flux Analysis

In position-specific 13C metabolic flux analysis of fatty acids, the accuracy of 13C enrichment measurements using electron impact GC-MS has been validated with position-specific 13C-labeled fatty acid standards. Wu et al. (2020) demonstrated that 13C enrichments of fatty acid fragments showed good agreement with expected isotope composition of fatty acid standards, achieving a root mean square error (RMSE) of <0.044 at% for δ13C measurements of approximately 40‰ [1]. This validation confirms that 13C-labeled fatty acid standards—including position-specifically labeled compounds—provide reliable calibration for determining 13C incorporation from labeled substrates (e.g., 13C-glucose) into fatty acid metabolic products [1]. The position-specific labeling pattern (carbons 1 and 2) of 4-ethyloctanoic acid 1,2-13C2 makes it particularly suitable for tracing carboxyl-group metabolism and β-oxidation pathway flux in branched-chain fatty acid catabolism studies.

metabolic flux analysis position-specific labeling GC-MS isotopomer distribution

4-Ethyloctanoic Acid 1,2-13C2: Validated Application Scenarios for Procurement Decision-Making


Quantitative LC-MS/MS Analysis of Branched-Chain Fatty Acids in Complex Biological Matrices

Researchers quantifying 4-ethyloctanoic acid in plasma, tissue homogenates, or cell culture media should select 4-ethyloctanoic acid 1,2-13C2 as the internal standard to achieve <2% RSD precision and avoid the systematic negative bias (up to −38.4%) documented for deuterated internal standards in ESI-MS applications [1][2]. The 13C2 isotopologue co-elutes with the native analyte under reversed-phase LC conditions, ensuring identical matrix effect exposure and robust normalization of ion suppression [3]. This standard is particularly indicated for studies where the low flavor threshold concentration (0.006 ppm) [4] or low endogenous abundance (13–26 μg/g in tissues) [4] demands maximal analytical sensitivity.

Isotope Dilution GC-MS Reference Method Development for Food and Agricultural Matrices

Analytical laboratories developing ID-GC/MS reference methods for fatty acid quantitation in food products (e.g., sheep/goat meat, dairy products, or ruminant-derived ingredients) should procure 4-ethyloctanoic acid 1,2-13C2 to achieve reference-method-grade precision. Validation data for 13C-labeled fatty acid ID-GC/MS methods demonstrate repeatability ≤2% RSD and relative expanded uncertainties of 1–4% [1], performance metrics that meet or exceed regulatory requirements for food composition analysis. The established GC-MS-SIM method for 4-ethyloctanoic acid (LOD 1.1–1.4 μg/g; LOQ 3.6–4.8 μg/g) [2] provides a validated analytical framework for which the 13C2-labeled internal standard is the optimal normalization reagent.

Metabolic Flux Analysis of Branched-Chain Fatty Acid Catabolism

Investigators conducting 13C metabolic flux analysis to trace branched-chain fatty acid metabolism (e.g., β-oxidation pathway flux in hepatocytes, adipocytes, or microbial systems) should utilize 4-ethyloctanoic acid 1,2-13C2 as a position-specifically labeled standard for calibration and method validation. The 1,2-13C2 labeling pattern enables tracking of carboxyl-group fate during fatty acid activation and subsequent catabolic steps. Validation of position-specific 13C-labeled fatty acid standards in GC-MS flux analysis confirms enrichment measurement accuracy with RMSE <0.044 at% [1], ensuring reliable differentiation of metabolic pathway contributions when labeled substrates (e.g., U-13C-glucose or 1-13C-acetate) are administered.

Comparative Analysis of 13C-Labeled versus Deuterated Internal Standard Performance for Fatty Acid Method Validation

Bioanalytical laboratories conducting internal standard selection studies for fatty acid LC-MS/MS method validation should include 4-ethyloctanoic acid 1,2-13C2 as the 13C-labeled comparator against candidate deuterated internal standards. Published head-to-head comparisons demonstrate that 13C-labeled internal standards yield superior spike accuracy (no significant bias) compared to deuterated internal standards (−38.4% bias) [1], and 13C-labeled standards maintain co-elution fidelity (retention time shift <0.01 min) while deuterated standards exhibit measurable chromatographic divergence [2]. Including this compound in method development workflows provides a validated benchmark for selecting the analytically superior isotopologue and documenting the rationale for internal standard selection in regulatory submissions.

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